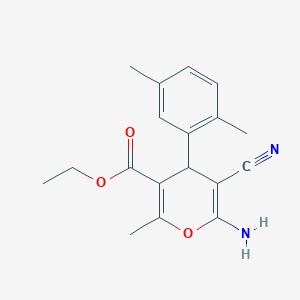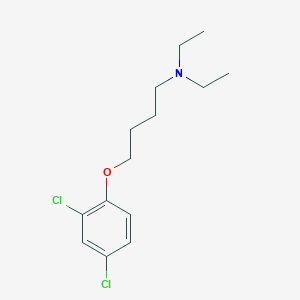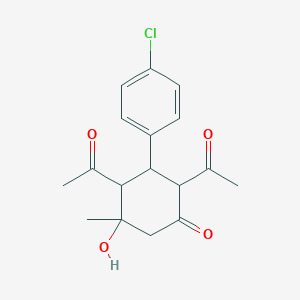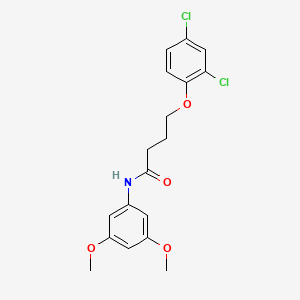
ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyranocarboxylic acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in several scientific studies. In
Mécanisme D'action
The exact mechanism of action of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-microbial activity against various bacterial and fungal strains. Furthermore, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1 is its diverse range of potential therapeutic applications. It has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs. However, one limitation of this compound 1 is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1. One direction is the development of new synthetic methods to improve its yield and purity. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Furthermore, the development of new formulations to improve its solubility and bioavailability is also an area of interest. Finally, the investigation of its potential side effects and toxicity in vivo is necessary for its further development as a therapeutic agent.
Conclusion:
In conclusion, this compound 1 is a pyranocarboxylic acid derivative that has shown promising results in several scientific studies for its potential therapeutic applications. It has been synthesized using various methods and has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action is not fully understood, but it has been suggested to act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. Further studies are needed to fully understand its potential as a therapeutic agent and to develop new formulations to improve its solubility and bioavailability.
Méthodes De Synthèse
Compound 1 has been synthesized using various methods, including microwave-assisted synthesis, one-pot multi-component reaction, and solvent-free synthesis. The most commonly used method involves the reaction of ethyl cyanoacetate, 2,5-dimethylphenylacetonitrile, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then heated to reflux for several hours to yield ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in several scientific studies, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also shown potential as an anti-diabetic and anti-obesity agent. In addition, ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate 1 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,5-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-5-22-18(21)15-12(4)23-17(20)14(9-19)16(15)13-8-10(2)6-7-11(13)3/h6-8,16H,5,20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGLVACTIQUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC(=C2)C)C)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)